5-Bromo-4-phenylthiazole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

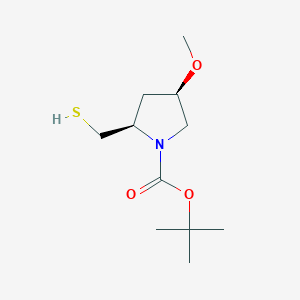

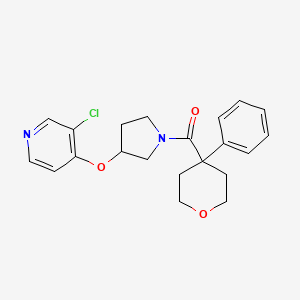

5-Bromo-4-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNOS . It has a molecular weight of 268.13 . The compound is usually available in a white to tan solid form .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-phenylthiazole-2-carbaldehyde is 1S/C10H6BrNOS/c11-10-9 (12-8 (6-13)14-10)7-4-2-1-3-5-7/h1-6H . This indicates that the compound contains a thiazole ring substituted with a bromine atom and a phenyl group, and also has a carbaldehyde group attached to it.Physical And Chemical Properties Analysis

5-Bromo-4-phenylthiazole-2-carbaldehyde is a white to tan solid . It has a molecular weight of 268.13 and a molecular formula of C10H6BrNOS .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activities

Synthesis of Novel Probes and Derivatives

A study highlighted the synthesis of a fluorescent probe with intramolecular charge transfer and aggregation-induced emission enhancement for homocysteine detection in biological systems. This probe demonstrated high selectivity and sensitivity, showcasing the compound's utility in designing selective sensors for biochemical analyses (Chu et al., 2019).

Crystallographic Studies

Investigations into the molecular structure of related thiazole derivatives have provided insights into their crystalline forms and potential interactions at the molecular level, which could inform the development of new materials or pharmaceuticals (Ali et al., 2005).

Microwave-Assisted Synthesis

Research into microwave irradiation techniques for synthesizing 5-amino-containing 2-amino-4-phenyl-thiazole derivatives, starting from 5-bromo-4-phenylthiazole-2-carbaldehyde, highlights the method's efficiency in reducing reaction times and improving yield, which is crucial for pharmaceutical manufacturing processes (Khrustalev, 2009).

Development of Antimicrobial Agents

A study synthesized a new series of compounds via a Vilsmeier–Haack reaction approach, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This showcases the compound's potential as a precursor in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).

Anticancer and Anti-corrosion Applications

Research on derivatives of thiazole compounds, including those related to 5-Bromo-4-phenylthiazole-2-carbaldehyde, has identified potential anticancer activities and anti-corrosion properties, suggesting a broad application spectrum ranging from medical to industrial uses (Rehan et al., 2021).

Mécanisme D'action

While the specific mechanism of action for 5-Bromo-4-phenylthiazole-2-carbaldehyde is not mentioned in the search results, thiazole derivatives are known to exhibit diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

Orientations Futures

The future directions for research on 5-Bromo-4-phenylthiazole-2-carbaldehyde could involve exploring its potential biological activities, given that thiazole derivatives are known to exhibit a wide range of such activities . Further studies could also focus on developing efficient synthesis methods for this compound and investigating its reactivity in various chemical reactions.

Propriétés

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLBTJKFLVUIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-phenylthiazole-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)

![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)

![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)

![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)

![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)

![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)